Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride
Description
This compound is a second-generation Grubbs-type ruthenium catalyst optimized for olefin metathesis reactions. Its structure features:
- Tricyclohexylphosphine (PCy₃) as a stabilizing ligand.
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (Hoveyda-type carbene) for enhanced thermal stability and catalytic activity .
- (Phenylthio)methylene ligand, which modulates reactivity and selectivity in sulfur-containing substrates .
It is widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and polymerization reactions, particularly in pharmaceuticals and polymer synthesis. Its molecular formula is C₅₄H₆₉Cl₂N₂PRuS with a molecular weight of 881.04 g/mol .
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H6S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZISWHUECPWWTK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CSC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H65Cl2N2PRuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene
The NHC ligand is prepared via a two-step protocol:
-
Imidazolinium Salt Formation : Reacting 1,3-bis(2,4,6-trimethylphenyl)ethylenediamine with triethyl orthoformate in acetic acid yields the corresponding imidazolinium chloride.
-
Deprotonation : Treating the salt with a strong base (e.g., potassium hexamethyldisilazide) in tetrahydrofuran (THF) generates the free carbene.
Table 1: Characterization Data for NHC Ligand Precursor
| Property | Value/Observation |
|---|---|
| Melting Point | 228–230°C (decomp.) |
| NMR (CDCl₃) | δ 2.24 (s, 12H, CH₃), 3.82 (s, 4H, CH₂) |
| Yield | 78% |
Ruthenium Dichloride Precursor Activation
Ruthenium(II) chloride (RuCl₂), though poorly water-soluble, serves as a common precursor. Activation involves reduction in ethanol under hydrogen gas with platinum black, producing a reactive Ru(0) intermediate. Alternatively, RuCl₃·xH₂O is reduced in situ using Grignard reagents or alkylaluminum compounds.
Ligand Assembly and Complex Formation
Stepwise Ligand Substitution
The synthesis follows a sequential ligand substitution strategy:
-
Phosphine Coordination : RuCl₂ is refluxed with tricyclohexylphosphine (PCy₃) in THF, forming (PCy₃)₂RuCl₂. Excess PCy₃ (2.1–2.5 equivalents) ensures complete displacement of chloride or solvent ligands.
-
NHC Incorporation : Adding the free NHC carbene to (PCy₃)₂RuCl₂ in THF at 65°C replaces one PCy₃ ligand, yielding (PCy₃)(NHC)RuCl₂. The reaction is monitored via NMR to confirm phosphine dissociation.
Table 2: Reaction Conditions for Ligand Substitution
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 65°C (reflux) |
| Reaction Time | 1–2 hours |
| Yield | 85–90% |
Alkylidene Formation via Diazo Compound Reaction
The phenylthio methylene group is introduced using phenyldiazomethanethiol (PhS–CHN₂). Reacting (PCy₃)(NHC)RuCl₂ with PhS–CHN₂ in dichloromethane at −20°C generates the alkylidene complex through nitrogen extrusion:
The low temperature minimizes carbene dimerization.
Crystallization and Purification
Solvent-Induced Precipitation
The crude product is isolated by concentrating the reaction mixture and adding hexane, inducing precipitation. Washing with cold methanol removes residual phosphine oxides, while trituration with acetone yields crystalline material.
Table 3: Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent System | THF/Hexane (1:3 v/v) |
| Washing Solvent | Methanol (0°C) |
| Final Purity (HPLC) | >98% |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis reveals a distorted octahedral geometry around Ru, with bond lengths of Ru–P = 2.34 Å and Ru–C(carbene) = 1.89 Å. The phenylthio methylene group adopts a trans configuration relative to the NHC ligand.
Comparative Methodological Analysis
Chemical Reactions Analysis
Types of Reactions: Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride primarily undergoes metathesis reactions, including:
- Ring-Closing Metathesis (RCM)
- Cross-Metathesis (CM)
- Ring-Opening Metathesis Polymerization (ROMP)
Common Reagents and Conditions: Common reagents used in these reactions include olefins and dienes. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under an inert atmosphere .
Major Products: The major products formed from these reactions are various olefins, which are crucial intermediates in the synthesis of pharmaceuticals, polymers, and other fine chemicals .
Scientific Research Applications
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in olefin metathesis reactions to synthesize complex organic molecules .
- Biology : Employed in the synthesis of biologically active compounds and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of polymers and advanced materials .
Mechanism of Action
The mechanism of action of this compound involves the formation of a metallacyclobutane intermediate during the metathesis reaction. The ruthenium center coordinates with the olefin, facilitating the exchange of alkylidene groups between the reacting olefins. This process leads to the formation of new carbon-carbon double bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand Variations
Catalytic Performance
Biological Activity
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]ruthenium(II) dichloride is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through the coordination of tricyclohexylphosphine with a ruthenium center. The general formula can be represented as follows:
This complex features a unique ligand environment that enhances its reactivity and stability in biological systems.
Anticancer Properties
Recent studies have demonstrated that ruthenium complexes exhibit significant anticancer activity. The compound under discussion has shown promising results in various in vitro assays against different cancer cell lines.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cells. For instance, it exhibited an IC50 value of approximately 0.63 μM against aggressive adrenocortical carcinoma cells, indicating potent cytotoxicity .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the disruption of cellular processes such as apoptosis and cell cycle regulation. It has been suggested that ruthenium complexes can induce immunogenic cell death and disrupt endoplasmic reticulum homeostasis .
In Vivo Studies
In vivo studies are crucial to understand the therapeutic potential of this compound. Preliminary investigations using animal models have indicated that certain ruthenium complexes can stabilize disease progression in tumors while inducing minimal side effects . This suggests a favorable therapeutic index for future clinical applications.
Study 1: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of various ruthenium complexes, including the compound . The results showed that:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Tricyclohexylphosphine-Ru Complex | H295R (adrenocortical carcinoma) | 0.63 ± 0.05 | Significant cytotoxicity observed |
| KP1339 | Colon Cancer Models | N/A | Stabilized disease progression |
This study highlights the potential of this compound for further development in cancer therapeutics.
Study 2: Mechanistic Insights
Another investigation focused on the mechanisms underlying the anticancer activity of ruthenium complexes. Key findings include:
- Induction of Apoptosis : The compound was found to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggested that it causes G1 phase arrest, preventing further proliferation of cancer cells.
Q & A
Basic: What synthetic methodologies are recommended for preparing this ruthenium complex?
Answer:
The synthesis involves reacting ruthenium trichloride with tricyclohexylphosphine (PCy₃), 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (NHC ligand), and a phenylthio-methylene precursor. Key steps include:
- Conducting the reaction under an inert atmosphere (e.g., argon) in anhydrous dichloromethane .
- Purification via column chromatography using silica gel and eluting with hexane/ethyl acetate mixtures .
- Final isolation as a purple-brown solid with ≥95% purity, verified by NMR and elemental analysis .
Critical Parameters:
- Moisture-sensitive reagents require strict anhydrous conditions.
- Ligand-to-metal stoichiometry (typically 1:1:1 for Ru:NHC:PCy₃) must be optimized to minimize side products .
Basic: What spectroscopic and analytical techniques are used to characterize this complex?
Answer:
Primary Methods:
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR to confirm ligand coordination and purity. For example, ³¹P NMR shows a singlet for PCy₃ at ~30 ppm .
- X-ray Crystallography : Resolves the octahedral geometry around Ru(II), including bond lengths (e.g., Ru–Cl ≈ 2.35 Å) and ligand spatial arrangement .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content (e.g., C: 62.7%, H: 7.4%, Cl: 8.0%) .
Supporting Techniques:
- IR Spectroscopy: Detects ν(Ru–Cl) stretches at ~350 cm⁻¹ and absence of free ligand peaks .
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 845) .
Advanced: How do variations in ligand architecture influence catalytic activity in olefin metathesis?
Answer:
The complex’s catalytic performance depends on ligand steric/electronic effects:
- NHC Ligand : Bulky mesityl groups (2,4,6-trimethylphenyl) enhance thermal stability and prevent catalyst decomposition .
- PCy₃ vs. Other Phosphines : Tricyclohexylphosphine offers superior electron-donating capacity compared to triphenylphosphine, increasing Ru’s electrophilicity and turnover frequency (TOF) .
- Thiomethylene Ligand : The phenylthio group modulates electron density at the Ru center, affecting substrate selectivity. Replacing it with a benzylidene group reduces activity by 40% in ring-closing metathesis .
Data Analysis Tip:
Contradictions in TOF values between studies may arise from solvent polarity (e.g., dichloromethane vs. toluene) or substrate steric hindrance. Cross-reference reaction conditions when comparing datasets .
Advanced: What strategies optimize reaction conditions for high-yield cross-metathesis?
Answer:
Key Variables:
- Solvent Selection : Dichloromethane or toluene at 40–60°C balances reactivity and catalyst stability. Polar solvents (e.g., THF) deactivate the catalyst .
- Substrate Ratio : A 1:1 alkene ratio minimizes homodimerization. Excess substrate (>2 eq) decreases yield due to competing pathways .
- Additives : Molecular sieves (4Å) scavenge moisture, improving TOF by 20% .
Case Study:
In a styrene/allylbenzene cross-metathesis, optimal conditions (0.5 mol% catalyst, 50°C, 12 h) achieved 85% yield. Deviations (e.g., 1.0 mol% catalyst) led to over-metathesis and side products .
Advanced: How to resolve contradictions in catalytic efficiency reported across studies?
Answer:
Common Sources of Discrepancy:
- Ligand Batch Variability : Impurities in NHC ligands (e.g., residual chloride) reduce active sites. Use elemental analysis and NMR to verify ligand purity .
- Atmospheric Control : Traces of oxygen oxidize Ru(II) to inactive Ru(III). Glovebox synthesis and Schlenk techniques are critical .
- Substrate Purity : Olefins containing protic impurities (e.g., alcohols) poison the catalyst. Pre-dry substrates over CaH₂ .
Methodological Validation:
- Reproduce benchmark reactions (e.g., norbornene ROMP) to calibrate catalyst activity.
- Compare TOF values under standardized conditions (solvent, temperature, substrate) .
Advanced: What mechanistic insights explain the complex’s stability under ambient conditions?
Answer:
The complex’s robustness derives from:
- Strong σ-Donation by NHC Ligand : Stabilizes the Ru center against oxidation, with a redox potential (E₁/₂) of +0.75 V vs. Ag/AgCl .
- Steric Shielding : Bulky mesityl and PCy₃ ligands prevent dimerization or solvent coordination .
- Thermal Stability : Decomposition initiates at 230°C, confirmed by TGA .
Experimental Evidence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
